molecular formula C10H5ClFNO2S B12452381 2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]- CAS No. 141479-30-3

2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]-

Cat. No.: B12452381
CAS No.: 141479-30-3
M. Wt: 257.67 g/mol
InChI Key: WXXWPWROXLXBGE-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-thiazolidinedione with an appropriate aromatic aldehyde, in this case, 2-chloro-6-fluorobenzaldehyde, in the presence of a base such as piperidine or pyridine . The reaction is usually performed in a solvent like ethanol or polyethylene glycol-300 under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinediones .

Scientific Research Applications

2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]- is unique due to its specific substituents, which enhance its biological activity and specificity. The presence of chloro and fluoro groups increases its potency and selectivity in targeting PPAR-γ receptors and bacterial enzymes .

Properties

CAS No.

141479-30-3

Molecular Formula

C10H5ClFNO2S

Molecular Weight

257.67 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H5ClFNO2S/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)

InChI Key

WXXWPWROXLXBGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=O)S2)F

Origin of Product

United States

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